(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone
Description
The compound (3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone features a central methanone group linking two aromatic systems: a 3-(azepan-1-ylsulfonyl)-4-methylphenyl moiety and a 4-phenylpiperazine ring. The azepane sulfonyl group contributes to its unique electronic and steric profile, distinguishing it from simpler arylpiperazine derivatives.
Properties
IUPAC Name |
[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-(4-phenylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3S/c1-20-11-12-21(19-23(20)31(29,30)27-13-7-2-3-8-14-27)24(28)26-17-15-25(16-18-26)22-9-5-4-6-10-22/h4-6,9-12,19H,2-3,7-8,13-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJXVRAAZKOTMRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3)S(=O)(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Sulfonylation: The azepane ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Coupling with 4-Methylphenyl Group: The sulfonylated azepane is coupled with a 4-methylphenyl group through a Friedel-Crafts acylation reaction.
Formation of Piperazine Derivative: The final step involves the reaction of the intermediate with 4-phenylpiperazine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3-(Azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Comparisons
Key Research Findings
- Electronic Effects : The azepane sulfonyl group in the target compound provides moderate electron-withdrawing character, intermediate between nitro () and trifluoromethyl () groups .
- Lipophilicity : The target compound’s logP (~3.8) is higher than fluorine/chlorine-substituted analogs (e.g., 3.34 in ) due to the azepane ring’s hydrophobicity .
- Synthetic Accessibility : Analog synthesis often employs sodium ethoxide-mediated coupling (), but the azepane sulfonyl group may require specialized sulfonylation steps .
Biological Activity
The compound (3-(azepan-1-ylsulfonyl)-4-methylphenyl)(4-phenylpiperazin-1-yl)methanone , also known by its chemical identifier CID 3573716, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and central nervous system disorders. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
- Molecular Formula : C20H28N4O5S
- Molecular Weight : 436.5 g/mol
- IUPAC Name : N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide
- SMILES Representation : CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)(C)C)S(=O)(=O)N3CCCCCC3
The biological activity of this compound is primarily attributed to its role as an inhibitor of various kinases involved in cell proliferation and survival pathways. Specifically, it has been noted for its inhibitory effects on Polo-like kinase 4 (PLK4), which plays a crucial role in centriole duplication and mitotic progression. Overexpression of PLK4 is linked to oncogenesis, making PLK4 inhibitors promising candidates for cancer therapy .
Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties through the following mechanisms:
- PLK4 Inhibition : By inhibiting PLK4, the compound disrupts centriole duplication, leading to cell cycle arrest in cancer cells. This effect is particularly pronounced in cells with p53 mutations .
- Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that treatment with this compound results in reduced cell viability and increased apoptosis rates. For instance, neuroblastoma and acute lymphoblastic leukemia cell lines showed heightened sensitivity to PLK4 inhibition .
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective effects, potentially beneficial for treating neurodegenerative diseases. The piperazine moiety is known for its ability to cross the blood-brain barrier, which could enhance the therapeutic efficacy in central nervous system disorders .
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Fu et al., 2017 | Investigate PLK4 role in cancer | Identified PLK4 as a target for small-molecule inhibitors; demonstrated efficacy of related compounds in reducing tumor growth in vivo. |
| Wong et al., 2015 | Analyze centrosome removal effects | Showed that PLK4 inhibition leads to centrosome loss and subsequent cell cycle arrest in p53-positive cells. |
| Zitouni et al., 2014 | Review PLK4 inhibitors | Highlighted the potential of small molecules like this compound in cancer therapy. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
